Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
Description
Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique structure and properties This compound is part of the azetidine family, which consists of nitrogen-containing heterocycles
Properties
IUPAC Name |
methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAEDFNSOZEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification via Trimethylsilyldiazomethane
The methyl ester group is introduced using trimethylsilyldiazomethane (TMSCHN₂) under mild conditions. A solution of 1-tert-butoxycarbonyl (Boc)-azetidine-3-carboxylic acid in methanol and dichloromethane is treated with TMSCHN₂ at 0°C, yielding methyl 1-Boc-azetidine-3-carboxylate in 99% crude yield. This method avoids harsh acidic or basic conditions, preserving the azetidine ring’s integrity.
Key Reaction Parameters
Large-Scale Boc Protection
Industrial-scale Boc protection employs triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O) in toluene. For example, 582 kg of methyl 1-Boc-azetidine-3-carboxylate is synthesized via dropwise addition of Boc₂O (587 kg, 1.06 eq) to a crude azetidine solution at 5–15°C, achieving 96.4% corrected yield after solvent evaporation.
Optimized Industrial Protocol
| Parameter | Value |
|---|---|
| Scale | 582 kg product |
| Solvent | Toluene |
| Base | Triethylamine (2.18 eq) |
| Temperature | 5–15°C |
| Drying Agent | MgSO₄ (0.58 wt%) |
| Yield | 96.4% (corrected) |
Hydrolysis and Deprotection Strategies
Selective Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using boiling water, as demonstrated in the conversion of N-benzyl azetidine-3-carboxylate to N-benzyl azetidine-3-carboxylic acid. Applied to the target compound, this step generates the free carboxylic acid for subsequent coupling.
Conditions for Hydrolysis
Boc Deprotection with Trifluoroacetic Acid
Boc removal is achieved using trifluoroacetic acid (TFA), forming the water-soluble TFA salt. For instance, treating methyl 1-Boc-azetidine-3-carboxylate with TFA in dichloromethane at room temperature quantitatively yields the deprotected amine.
Deprotection Protocol
- Acid Concentration : 20–50% TFA in DCM
- Reaction Time : 1–2 hours
- Workup : Evaporation under reduced pressure
Amide Bond Formation via Carboxylic Acid Activation
Industrial Coupling Optimization
Large-scale amidation employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance efficiency. For example, a similar protocol for bicyclo[1.1.0]butane derivatives uses EDC and hydroxybenzotriazole (HOBt) to achieve >90% coupling yields.
Final Product Isolation and Purification
Column Chromatography
Silica gel chromatography purifies the crude product using gradients of heptane/ethyl acetate (2:1 to 1:1) and ethyl acetate/methanol (10:1). This step removes unreacted starting materials and byproducts.
Purification Data
Crystallization
The TFA salt is crystallized from aqueous ethanol or ethyl acetate/hexane mixtures. For example, N-benzyl azetidine-3-carboxylic acid crystallizes at 152–154°C after water evaporation, suggesting analogous conditions for the target compound.
Scalability and Process Economics
Cost-Effective Reagent Selection
Industrial routes prioritize triethylamine over pricier bases (e.g., DMAP) and Boc₂O due to its low cost and ease of removal. The use of toluene as a solvent enables recycling, reducing waste.
Yield Comparison Across Methods
| Method | Scale | Yield | Cost Efficiency |
|---|---|---|---|
| Laboratory (TMSCHN₂) | 1–10 g | 99% | Moderate |
| Industrial (Boc₂O/TEA) | 500+ kg | 96.4% | High |
| Hydrolysis-Coupling Sequence | 100 g–1 kg | 80–85% | Variable |
Challenges and Mitigation Strategies
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Mitigation includes:
Byproduct Formation
Side products like dimethyl azetidine-3,3'-dicarboxylate are minimized by stoichiometric control. For example, using 1.06 eq of Boc₂O ensures complete mono-protection.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can be used to study enzyme interactions and protein binding. Its ability to mimic certain biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to certain bioactive molecules allows it to be used in drug design and discovery.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid
Methyl azetidine-3-carboxylate
Trifluoroacetic acid derivatives
Uniqueness: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is unique due to its dual azetidine rings and trifluoroacetic acid moiety. This combination of structural features provides it with distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound belonging to the azetidine family, characterized by its unique structural features that include dual azetidine rings and a trifluoroacetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₃·C₂HF₃O₂ |
| Molecular Weight | 236.1645 g/mol |
| CAS Number | 2361645-34-1 |
This compound exhibits unique chemical reactivity due to the presence of both azetidine and trifluoroacetate functionalities, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The specific mechanisms may vary depending on the application but often involve modulation of signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research on azetidine derivatives has indicated potential anticancer properties. For instance, studies have shown that certain azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of several azetidin-2-one derivatives, revealing that some compounds induced apoptosis in cancer cells through specific gene regulation related to cytoskeleton dynamics and cell cycle inhibition .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Antimicrobial Evaluation :
Summary of Findings
Q & A
Q. What are the critical steps in synthesizing Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate, and how does trifluoroacetic acid (TFA) influence the reaction?
The synthesis typically involves multi-step organic reactions, including acylation and amide bond formation. Key steps include:
- Acylation of azetidine : The azetidine nitrogen is acylated using reagents like acetic anhydride or activated carbonyl derivatives.
- Coupling reactions : Amide bond formation between azetidine-3-carboxylic acid derivatives and other moieties, facilitated by coupling agents (e.g., EDC/HOBt).
- TFA’s role : TFA enhances electrophilicity of intermediates, improving reaction selectivity and yield. It also acts as a protonating agent in acidic conditions, stabilizing reactive intermediates .
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., azetidine rings, carbonyls) and confirms regiochemistry. TFA’s trifluoromethyl group produces distinct ¹⁹F NMR signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 216.24 g/mol for related azetidine carboxylates) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% for research-grade material) .
Q. What are the primary biological targets or mechanisms of action for azetidine-containing compounds?
Azetidine derivatives often act as enzyme inhibitors or substrate analogs. For example:
- Enzyme modulation : The azetidine ring’s conformational rigidity mimics transition states in enzymatic reactions (e.g., proteases or kinases).
- TFA’s contribution : The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the coupling of azetidine moieties?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. TFA-containing mixtures (e.g., TFA/DCM) enhance coupling efficiency .
- Temperature control : Reactions performed at 0–25°C reduce thermal decomposition.
- Stoichiometric ratios : A 1.2:1 molar ratio of coupling agent to carboxylate minimizes unreacted starting material .
Q. What computational methods are suitable for predicting the compound’s stability and interaction with biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the azetidine-TFA system, predicting reactive sites.
- Molecular Dynamics (MD) : Simulates binding affinity to enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How do structural modifications (e.g., fluorination) impact the compound’s physicochemical properties?
- Fluorine substitution : Increases metabolic stability and lipophilicity (logP). For example, trifluoromethyl groups reduce oxidative degradation in vivo.
- Azetidine ring size : Four-membered rings introduce strain, enhancing reactivity compared to larger heterocycles .
Q. What analytical challenges arise in resolving data contradictions between experimental and computational results?
- NMR vs. DFT discrepancies : Differences in predicted vs. observed chemical shifts may arise from solvent effects or dynamic processes. Use explicit solvent models in simulations .
- Biological activity mismatches : In vitro assays may conflict with in silico predictions due to membrane permeability issues. Validate with cell-based assays .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) conditions at 40–60°C for 24–72 hours.
- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., hydrolysis of methyl esters or azetidine ring opening) .
Methodological Notes
- Synthesis protocols : Refer to azetidine coupling methods in (Combi-Blocks) and TFA’s role in .
- Safety : Handle TFA with PPE (gloves, goggles) due to its corrosive nature; neutralize waste with bicarbonate .
- Data interpretation : Cross-validate NMR/MS data with computational models to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
